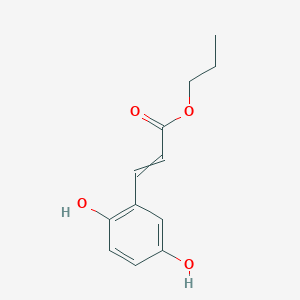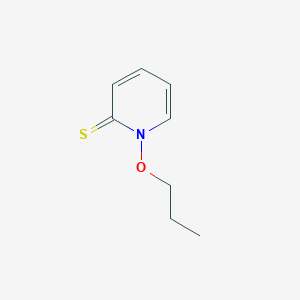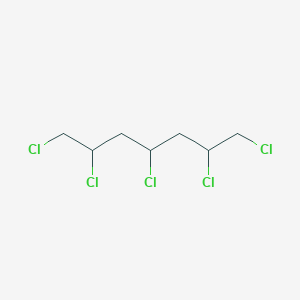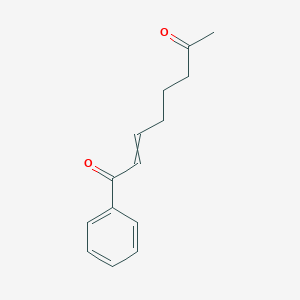
1-Phenyloct-2-ene-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1,2-propanedione , is an organic compound with the molecular formula C9H8O2. Its structure features a phenyl group attached to a propanedione backbone. The compound exhibits interesting chemical properties and has applications in various fields.
Preparation Methods
Synthetic Routes:: 1-Phenyloct-2-ene-1,7-dione can be synthesized through several methods:
Acylation of Phenylacetone: One common route involves acylating phenylacetone (1-phenyl-2-propanone) with acetic anhydride or acetyl chloride.
Aldol Condensation: Another approach is the aldol condensation of benzaldehyde with acetone, followed by dehydration.
Enolate Formation: Formation of the enolate of 1-phenyl-2-propanone, followed by oxidation, yields the desired compound.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Chemical Reactions Analysis
1-Phenyloct-2-ene-1,7-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form a diketone or a carboxylic acid.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and strong acids are often used.
Major Products: The specific products depend on reaction conditions, but diketones, alcohols, and substituted phenyl derivatives are common.
Scientific Research Applications
1-Phenyloct-2-ene-1,7-dione finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Photoinitiators: Used in polymerization processes.
Mechanism of Action
The exact mechanism of action for this compound varies based on its specific application. its reactivity as a diketone and its phenyl group contribute to its effects.
Comparison with Similar Compounds
1-Phenyloct-2-ene-1,7-dione stands out due to its unique combination of a phenyl group and a propanedione backbone. Similar compounds include acetyl benzoyl, camphorquinone, and 2,3-butanedione .
Properties
CAS No. |
132559-69-4 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenyloct-2-ene-1,7-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)8-4-2-7-11-14(16)13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI Key |
REXCQOASQKYZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


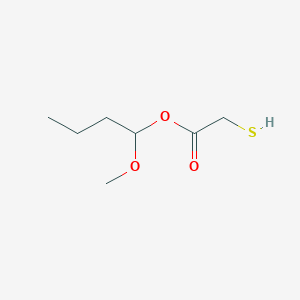
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
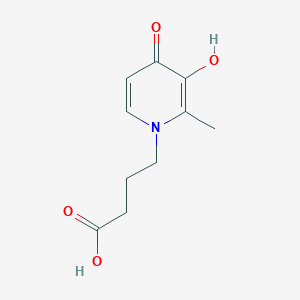
silane](/img/structure/B14277367.png)
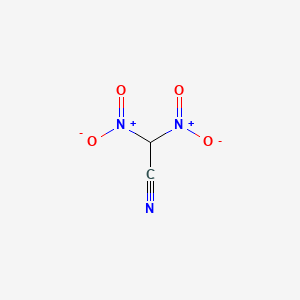
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
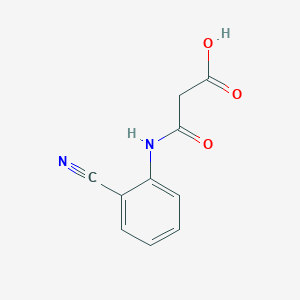

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
